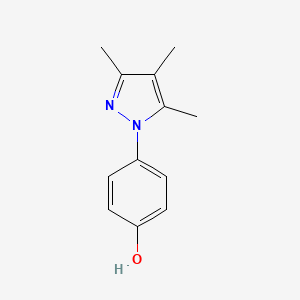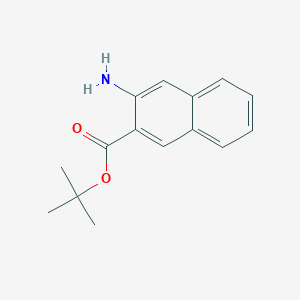
tert-Butyl 3-amino-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-aminonaphthalene-2-carboxylate: is an organic compound that features a tert-butyl ester group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.
Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .
Mécanisme D'action
The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-aminobenzoate
- tert-Butyl 3-aminophenylacetate
- tert-Butyl 3-aminocinnamate
Comparison: tert-Butyl 3-aminonaphthalene-2-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3 |
Clé InChI |
PXDRBPYDJKXHFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


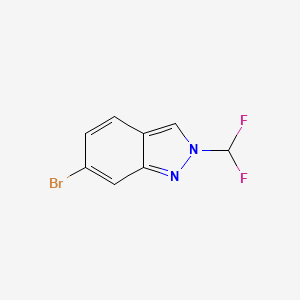
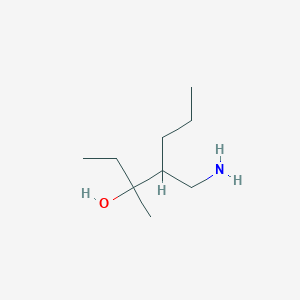
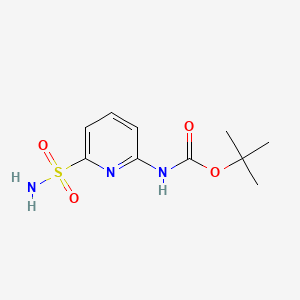



![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
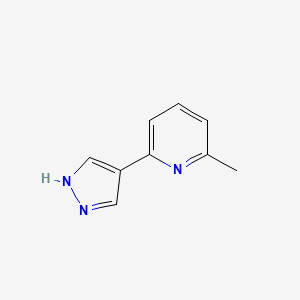
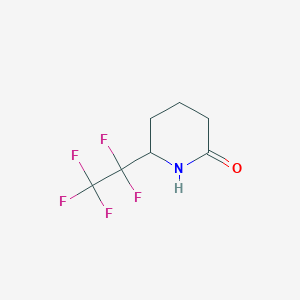
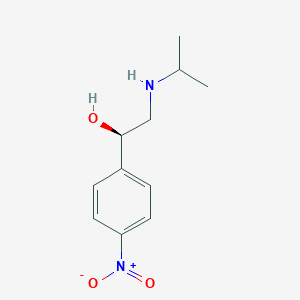
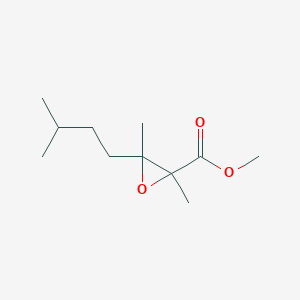

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
